(2R)-2-Methyl-4-(4-methylphenyl)butan-1-ol
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Overview
Description
(2R)-2-Methyl-4-(4-methylphenyl)butan-1-ol is an organic compound that belongs to the class of secondary alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. This compound is notable for its chiral center, which gives it specific stereochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Methyl-4-(4-methylphenyl)butan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2R)-2-Methyl-4-(4-methylphenyl)butan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysts, such as transaminase enzymes, which can facilitate the stereoselective reduction of the ketone precursor. This method offers advantages in terms of efficiency and environmental sustainability, as it often requires milder reaction conditions and generates fewer by-products .
Chemical Reactions Analysis
Types of Reactions: (2R)-2-Methyl-4-(4-methylphenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the hydroxyl group can yield the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed:
Oxidation: (2R)-2-Methyl-4-(4-methylphenyl)butan-2-one.
Reduction: (2R)-2-Methyl-4-(4-methylphenyl)butane.
Substitution: (2R)-2-Methyl-4-(4-methylphenyl)butyl chloride.
Scientific Research Applications
(2R)-2-Methyl-4-(4-methylphenyl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a substrate in enzymatic studies to investigate the activity and specificity of various enzymes.
Medicine: It is explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of fine chemicals and as a precursor in the manufacture of fragrances and flavors.
Mechanism of Action
The mechanism by which (2R)-2-Methyl-4-(4-methylphenyl)butan-1-ol exerts its effects depends on its specific application. In enzymatic reactions, the compound interacts with the active site of the enzyme, where it undergoes a transformation facilitated by the enzyme’s catalytic activity. The molecular targets and pathways involved vary based on the enzyme and the reaction conditions.
Comparison with Similar Compounds
- (2S)-2-Methyl-4-(4-methylphenyl)butan-1-ol
- (2R)-2-Methyl-4-phenylbutan-1-ol
- (2R)-2-Methyl-4-(4-chlorophenyl)butan-1-ol
Comparison:
(2S)-2-Methyl-4-(4-methylphenyl)butan-1-ol: This is the enantiomer of (2R)-2-Methyl-4-(4-methylphenyl)butan-1-ol, differing only in the configuration at the chiral center. The two enantiomers may exhibit different biological activities and properties.
(2R)-2-Methyl-4-phenylbutan-1-ol: This compound lacks the methyl group on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules.
(2R)-2-Methyl-4-(4-chlorophenyl)butan-1-ol: The presence of a chlorine atom on the phenyl ring can significantly alter the compound’s electronic properties and reactivity compared to this compound.
Properties
IUPAC Name |
(2R)-2-methyl-4-(4-methylphenyl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-10-3-6-12(7-4-10)8-5-11(2)9-13/h3-4,6-7,11,13H,5,8-9H2,1-2H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQWEJCVOGJGRX-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC[C@@H](C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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